molecular formula C8H15ClN2 B1432027 [(1-ethyl-1H-pyrrol-3-yl)methyl](methyl)amine hydrochloride CAS No. 1798732-83-8

[(1-ethyl-1H-pyrrol-3-yl)methyl](methyl)amine hydrochloride

Cat. No.: B1432027
CAS No.: 1798732-83-8
M. Wt: 174.67 g/mol
InChI Key: WWJWESQUOLQBTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-ethyl-1H-pyrrol-3-yl)methylamine hydrochloride is a chemical compound with the molecular formula C8H15ClN2 and a molecular weight of 174.67 g/mol . This compound is known for its unique structure, which includes a pyrrole ring substituted with an ethyl group and a methylamine group. It is commonly used in various research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-1H-pyrrol-3-yl)methylamine hydrochloride typically involves the reaction of 1-ethyl-1H-pyrrole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalyst such as hydrochloric acid

Industrial Production Methods

In industrial settings, the production of (1-ethyl-1H-pyrrol-3-yl)methylamine hydrochloride may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Materials: 1-ethyl-1H-pyrrole, formaldehyde, methylamine, and hydrochloric acid

    Reaction Conditions: Controlled temperature and pressure to optimize yield

    Purification: Crystallization or recrystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-1H-pyrrol-3-yl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: N-oxide derivatives

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted amines depending on the nucleophile used

Scientific Research Applications

(1-ethyl-1H-pyrrol-3-yl)methylamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-ethyl-1H-pyrrol-3-yl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(1-ethyl-1H-pyrrol-3-yl)methylamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of (1-ethyl-1H-pyrrol-3-yl)methylamine hydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-ethylpyrrol-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2.ClH/c1-3-10-5-4-8(7-10)6-9-2;/h4-5,7,9H,3,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJWESQUOLQBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=C1)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1-ethyl-1H-pyrrol-3-yl)methyl](methyl)amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(1-ethyl-1H-pyrrol-3-yl)methyl](methyl)amine hydrochloride
Reactant of Route 3
[(1-ethyl-1H-pyrrol-3-yl)methyl](methyl)amine hydrochloride
Reactant of Route 4
[(1-ethyl-1H-pyrrol-3-yl)methyl](methyl)amine hydrochloride
Reactant of Route 5
[(1-ethyl-1H-pyrrol-3-yl)methyl](methyl)amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[(1-ethyl-1H-pyrrol-3-yl)methyl](methyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.